1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole typically involves the reaction of a suitable pyrazole precursor with heptafluoro-1-propyl halides under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
- 1-Acetyl-3,5-bis(trifluoromethyl)pyrazole
- 1-Acetyl-3,5-bis(pentafluoroethyl)pyrazole
- 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole
Comparison: 1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole is unique due to the presence of heptafluoro-1-propyl groups, which confer distinct chemical and physical properties compared to other fluorinated pyrazoles. These properties include higher lipophilicity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)pyrazol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F14N2O/c1-3(28)27-5(7(14,15)9(18,19)11(23,24)25)2-4(26-27)6(12,13)8(16,17)10(20,21)22/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZWCKRGVSEGTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370975 |
Source
|
Record name | 1-[3,5-Bis(heptafluoropropyl)-1H-pyrazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231630-85-6 |
Source
|
Record name | 1-[3,5-Bis(heptafluoropropyl)-1H-pyrazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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